molecular formula C17H21N5S B5667982 3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

Cat. No. B5667982
M. Wt: 327.4 g/mol
InChI Key: UMGIFIYUCDKWDB-UHFFFAOYSA-N
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Description

This compound is part of a broader class of thieno[2,3-d]pyrimidines, which have been extensively studied for their varied biological activities and potential therapeutic applications. The thieno[2,3-d]pyrimidine scaffold is a crucial moiety in medicinal chemistry, providing a foundation for developing compounds with potential applications in treating various diseases.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves multi-step reactions starting from simpler precursors. A common approach includes the reaction of methanediamine derivatives with oxalyl chloride in the presence of pyridine in refluxing dichloroethane, yielding a series of thieno[2,3-d]pyrimidine derivatives with different substituents. This method demonstrates the versatility and efficiency of synthesizing complex molecules from relatively simple starting materials (Xue Yin, Sung Min Kim, Yang Song, 2022).

properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c18-16-15-13-5-2-1-3-6-14(13)23-17(15)20-12-22(16)9-4-8-21-10-7-19-11-21/h7,10-12,18H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGIFIYUCDKWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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